molecular formula C27H25NO5 B1341894 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid CAS No. 1175973-95-1

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

Cat. No. B1341894
M. Wt: 443.5 g/mol
InChI Key: JBZULFVSTYZJLP-VWLOTQADSA-N
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Description

The compound "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" is a chiral molecule that is likely to be of interest in the field of synthetic organic chemistry due to its structural complexity and potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and the methodologies that could be applied to its synthesis and analysis.

Synthesis Analysis

The synthesis of chiral compounds often involves the use of stereoselective or enantioselective methods to ensure the desired stereochemistry is obtained. For example, the paper on the enantioselective synthesis of a derivative of (2S)-2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid describes the use of a Schollkopf synthesis, which is a method for coupling a side chain to a lithiated bis-lactim ether . This technique could potentially be adapted for the synthesis of "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" by selecting appropriate side chains and core structures.

Another paper details the development of a stereoselective synthesis for a PPAR α/γ dual agonist, which involves using a chiral auxiliary to control the stereochemistry during the synthesis . This approach could be relevant for synthesizing the compound if a similar chiral auxiliary could be employed.

Molecular Structure Analysis

The molecular structure of chiral compounds is crucial for their biological activity and interaction with other molecules. X-ray structural analysis is a common technique used to determine the absolute configuration of chiral molecules, as mentioned in the synthesis of (S)-(+)-2-methoxy-2-(9-phenanthryl)propionic acid . For the compound of interest, X-ray crystallography could be used to confirm its stereochemistry and to understand the spatial arrangement of its functional groups.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers provided do not directly address the chemical reactions of the compound , but they do offer insights into the reactivity of similar structures. For instance, the Fmoc strategy of solid-phase peptide synthesis mentioned in the first paper could be relevant for the compound's potential use in peptide synthesis, given its Fmoc-protected amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are essential for its practical application. The papers provided do not discuss these properties for the specific compound . However, similar compounds' properties, such as solubility in organic solvents or reactivity towards certain reagents, can provide a starting point for predicting the properties of "(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid" .

Scientific Research Applications

Peptide Synthesis and Modification

The compound has been instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, showcasing its utility in the solid-phase syntheses of β-peptides. This process involves a diastereoselective amidomethylation, illustrating the compound's critical role in peptide research and its potential for large-scale applications (Šebesta & Seebach, 2003).

Chemoselective Procedures

The compound has been used in a mild, rapid, and chemoselective procedure for the introduction of the 9-Phenyl-9-fluorenyl protecting group into various functional groups, demonstrating its versatility and efficiency in modifying amino acids and other molecules (Soley & Taylor, 2019).

Self-Assembled Structures

Research into self-assembled structures formed by Fmoc modified aliphatic amino acids has shown that this compound can facilitate the formation of diverse morphologies such as flower-like structures and fibers, opening new avenues in the design of novel self-assembled architectures (Gour et al., 2021).

Material Science Applications

The compound's derivatives have been applied in functional modification of materials, such as polyvinyl alcohol/acrylic acid hydrogels, indicating its potential in creating materials with enhanced properties for various applications, including medical uses (Aly & El-Mohdy, 2015).

Nanotechnology and Biomaterials

In nanotechnology and biomaterials, the compound has been leveraged as surfactants for carbon nanotubes, showcasing its utility in creating homogeneous aqueous nanotube dispersions, which could have significant implications for biomedical research and applications (Cousins et al., 2009).

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-prop-2-enoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO5/c1-2-14-32-19-9-7-8-18(15-19)16-25(26(29)30)28-27(31)33-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h2-13,15,24-25H,1,14,16-17H2,(H,28,31)(H,29,30)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZULFVSTYZJLP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00592359
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

443.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-(allyloxy)phenyl)propanoic acid

CAS RN

1175973-95-1
Record name N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00592359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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